1-Methyl-1H-pyrazole-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKLUGPVSESBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625889 | |
| Record name | 1-Methyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020721-61-2 | |
| Record name | 1-Methyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications of 1 Methyl 1h Pyrazole 5 Sulfonyl Chloride in Advanced Chemical Synthesis and Materials Science
A Fundamental Component in the Synthesis of Complex Organic Molecules
As a highly reactive intermediate, 1-Methyl-1H-pyrazole-5-sulfonyl chloride is invaluable to synthetic organic chemists. Its pyrazole (B372694) core and sulfonyl chloride group provide a scaffold that can be readily modified to construct a wide array of intricate molecular architectures.
Construction of Heterocyclic Scaffolds
The pyrazole ring system is a fundamental component in numerous biologically active compounds. The reaction of this compound with various nucleophiles, particularly amines and diamines, allows for the construction of fused heterocyclic systems. For instance, the condensation of aminopyrazoles with β-diketones or α,β-unsaturated ketones is a common strategy for synthesizing pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov These scaffolds are of significant interest in medicinal chemistry due to their demonstrated efficacy as protein kinase inhibitors, which are crucial in targeted cancer therapy. rsc.org The general synthetic approach involves the initial formation of a sulfonamide bond, followed by an intramolecular cyclization to yield the desired heterocyclic framework.
Synthesis of Sulfonamide-Containing Libraries
The sulfonyl chloride functional group of this compound readily reacts with a wide range of primary and secondary amines to produce a diverse library of sulfonamides. This reactivity is a cornerstone of combinatorial chemistry, a technique used to rapidly synthesize large numbers of different but structurally related molecules. These libraries are then screened for biological activity, significantly accelerating the drug discovery process. The pyrazole moiety in these sulfonamides often serves as a key pharmacophore, interacting with biological targets with high specificity. nih.govacs.org
A Key Player in Drug Discovery and Medicinal Chemistry
The inherent biological activity of the pyrazole nucleus, combined with the versatility of the sulfonamide group, makes this compound a valuable starting material for the design and synthesis of new therapeutic agents.
Design and Synthesis of Biologically Active Sulfonamides
Pyrazole sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities. The synthesis of these molecules typically involves the straightforward reaction of a pyrazole sulfonyl chloride, such as this compound, with an appropriate amine. This modular approach allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.
A significant application of pyrazole sulfonamides is in the development of anti-inflammatory drugs. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the broader class of pyrazole sulfonamides is well-known for its anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. For instance, novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent COX-2 inhibitors. bldpharm.com The general structure-activity relationship for these compounds often involves a central pyrazole ring with a sulfonamide-bearing phenyl group at the N1 position. The synthesis of such compounds would logically proceed through the reaction of the corresponding pyrazole sulfonyl chloride with an aniline derivative.
| Compound Class | Target | Therapeutic Potential |
| Pyrazole Sulfonamides | COX-2 | Anti-inflammatory, Analgesic |
| Pyrazolo[1,5-a]pyrimidines | Protein Kinases | Anti-inflammatory |
The pyrazole sulfonamide scaffold is also a promising framework for the development of anticancer agents. Numerous studies have demonstrated the potent antiproliferative activity of this class of compounds against various cancer cell lines. researchgate.netsemanticscholar.org The mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. rsc.orgnih.gov
For example, novel series of pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgnih.govresearchgate.nettriazine sulfonamides have been synthesized and shown to possess cytotoxic and genotoxic activities in vitro. rsc.orgmdpi.com The synthesis of these complex heterocyclic systems often begins with a functionalized pyrazole derivative, highlighting the importance of building blocks like this compound. Furthermore, pyrazole-based benzenesulfonamides have been investigated for their anticancer properties, with some derivatives showing significant potency. researchgate.netmdpi.com
| Compound Series | Cancer Cell Line Target | Reported Activity |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgnih.govresearchgate.nettriazine Sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Pro-apoptotic, Pro-oxidative |
| Pyrazole-4-sulfonamide Derivatives | U937 (Human Monocytic Leukemia) | Antiproliferative |
| Pyrazole-based Benzenesulfonamides | Colon Cancer Cell Lines (HCT-116, HT-29, SW-620) | Cytotoxic |
Antimicrobial and Antiviral Applications
The pyrazole nucleus, particularly when functionalized as a sulfonamide, is a cornerstone in the development of novel antimicrobial and antiviral agents. mdpi.commdpi.comnih.gov Derivatives synthesized from precursors like this compound have demonstrated significant activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and various viruses. mdpi.comderpharmachemica.comechemcom.com The versatility of the pyrazole scaffold allows for the synthesis of compounds that can overcome the growing issue of microbial resistance to existing antibiotics. nih.gov
Research has shown that pyrazole-1-sulphonamides exhibit potent antimicrobial properties. mdpi.com Similarly, pyrazole carboxamide derivatives incorporating a sulfonate moiety have been synthesized and evaluated for their biological activities, revealing promising antifungal and antiviral effects. frontiersin.org The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.
In the realm of antiviral research, pyrazole derivatives have been designed to target specific viral replication mechanisms. A notable study focused on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which were evaluated for their efficacy against a broad spectrum of RNA and DNA viruses. frontiersin.org Several of these compounds demonstrated significant inhibitory activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations, proving more potent and selective than reference drugs like ribavirin. frontiersin.org Time-of-addition experiments with select compounds indicated that the highest reduction in viral titer occurred when the drug was added 2 to 4 hours post-infection, suggesting interference with an early stage of the viral replication cycle. frontiersin.org
Table 1: Examples of Antimicrobial and Antiviral Activity in Pyrazole Derivatives This table is representative of activities found in derivatives of the pyrazole sulfonamide class, not specific to this compound itself.
| Compound Type | Target Organism/Virus | Activity Measurement | Result | Source |
| Pyrazole-1-thiocarboxamide | Staphylococcus aureus (Bacteria) | MIC | 62.5-125 µg/mL | nih.gov |
| Pyrazole-1-thiocarboxamide | Candida albicans (Fungi) | MIC | 2.9-7.8 µg/mL | nih.gov |
| Pyrazole-based Sulfonamide | Bacillus subtilis (Bacteria) | MIC | Potent Activity | nih.gov |
| Pyrazole-based Sulfonamide | Aspergillus flavus (Fungi) | MIC | Potent Activity | nih.gov |
| 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline | Yellow Fever Virus (YFV) | EC₅₀ | Micromolar Range | frontiersin.org |
| 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline | Respiratory Syncytial Virus (RSV) | EC₅₀ | Micromolar Range | frontiersin.org |
Other Pharmacological Activities (e.g., Antidiabetic, Analgesic)
Beyond antimicrobial applications, the pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of pharmacological effects. mdpi.comderpharmachemica.com The structural features of pyrazole derivatives make them suitable candidates for developing treatments for various conditions, including diabetes and pain management. mdpi.comnih.gov
Sulfonyl Chlorides as Reactive Probes in Molecular Biology
Sulfonyl chlorides and their closely related analogs, sulfonyl fluorides, have emerged as powerful tools in chemical biology and molecular pharmacology. rsc.org These electrophilic "warheads" possess a unique balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within proteins. rsc.org This makes reagents like this compound potential precursors for creating highly specific covalent probes.
Traditionally, covalent probes have targeted cysteine residues due to the high nucleophilicity of the thiol side chain. However, sulfonyl exchange warheads have demonstrated a broader reactivity profile, capable of site-specifically modifying not only cysteine but also tyrosine, lysine, histidine, serine, and threonine. nih.govnih.gov This expanded targeting capability significantly advances the potential for covalent therapeutic discovery and allows for the investigation of proteins that lack accessible cysteine residues in their binding sites. nih.govnih.gov
These reactive probes are invaluable for:
Target Identification and Validation: By covalently labeling a target protein, sulfonyl-based probes can help confirm drug-protein engagement in complex biological systems. rsc.org
Enzyme Inhibition: They can act as irreversible inhibitors, which is particularly useful for studying enzyme function and for therapeutic applications. rsc.org
Mapping Binding Sites: Covalent modification helps to pinpoint the specific amino acids involved in ligand binding, providing crucial data for structure-based drug design.
For instance, a sulfonyl fluoride (B91410) probe was successfully designed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling further development of molecular glue degraders. nih.gov This demonstrates the sophisticated application of sulfonyl-based reagents in probing and modulating complex protein-protein interactions.
Strategies for Enhancing Bioavailability and Target Specificity
A significant challenge in drug development is optimizing a compound's pharmacokinetic properties, particularly its oral bioavailability and selective targeting of the intended biological molecule. For drugs derived from the this compound scaffold, several medicinal chemistry strategies can be employed.
One key approach involves modifying the pyrazole ring to improve physicochemical properties. The pyrazole core can act as a bioisostere for other aromatic rings like benzene, but it often imparts lower lipophilicity and improved water solubility, which can be beneficial for bioavailability. nih.gov
A specific strategy involves the introduction of polar, ionizable groups to the molecule. In a study on pyrazolo-pyridone inhibitors, researchers hypothesized that a methyl group on the pyrazole ring was solvent-exposed and thus tolerant of modifications. nih.gov By substituting this position with ionizable polar substituents, they dramatically improved aqueous solubility without negatively impacting the compound's binding to its target. This modification led to a significant enhancement in oral bioavailability from poor to 92% in one instance. nih.gov
Target specificity is enhanced through rational drug design, leveraging structural information about the target protein. By designing the pyrazole derivative to form specific hydrogen bonds, hydrophobic interactions, or covalent bonds (as with reactive probes) within the binding pocket, off-target effects can be minimized. connectjournals.comresearchgate.net The strategic placement of substituents on the pyrazole and sulfonamide portions of the molecule allows for fine-tuning of its shape and electronic properties to achieve a precise fit with the intended target. researchgate.net
Applications in Agrochemicals
The this compound compound is a valuable intermediate in the synthesis of modern agrochemicals. lookchem.com The pyrazole ring is a prominent feature in many successful pesticides due to its metabolic stability and the ability to tailor its properties by adding various substituents. nih.gov This has led to the development of a diverse range of pyrazole-based herbicides, insecticides, and fungicides. mdpi.comnih.gov
Synthesis of Herbicides, Insecticides, and Fungicides
The versatility of the pyrazole core allows for its incorporation into a wide spectrum of agrochemicals designed to protect crops from weeds, insects, and fungal diseases.
Herbicides: Pyrazole derivatives are used to create potent herbicides. For example, novel derivatives of the herbicide quinclorac were synthesized by incorporating a 3-methyl-1H-pyrazol-5-yl moiety. nih.govfrontiersin.org Several of these compounds showed excellent, selective inhibition of barnyard grass, a common weed in rice fields, with activity significantly greater than the parent compound. nih.gov
Insecticides: The pyrazole scaffold is present in several classes of insecticides. mdpi.com Research has focused on creating 1H-pyrazole-5-carboxylic acid derivatives that exhibit potent insecticidal activity against pests like the black bean aphid (Aphis fabae). researchgate.net Certain synthesized compounds showed mortality rates comparable to the commercial insecticide imidacloprid at low concentrations. researchgate.net
Fungicides: Pyrazole carboxamides and related structures are particularly effective as fungicides. nih.gov Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole have been synthesized and tested against a range of plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov The introduction of specific substituents, such as a p-trifluoromethylphenyl group, led to compounds with exceptionally high fungicidal activity across multiple fungal species. nih.gov
Table 2: Bioactivity of Pyrazole-Based Agrochemical Derivatives
| Compound Type | Application | Target Species | Activity Measurement | Result | Source |
| Quinclorac-Pyrazole Hybrid | Herbicide | Barnyard Grass (Echinochloa crus-galli) | EC₅₀ | 10.37 g/ha | nih.gov |
| Pyrazole-Carboxylic Acid Derivative | Insecticide | Black Bean Aphid (Aphis fabae) | Mortality | 85.7% at 12.5 mg/L | researchgate.net |
| Pyrazole Derivative | Fungicide | Valsa mali | EC₅₀ | 1.787 µg/mL | nih.gov |
| Pyrazole Derivative | Fungicide | Thanatephorus cucumeris | EC₅₀ | 1.638 µg/mL | nih.gov |
| Pyrazole-Urea Derivative | Fungicide | White Mold (Sclerotinia sclerotiorum) | Growth Suppression | 90.5% at 100 ppm | rudn.ru |
Development of Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals, conferring low toxicity to mammals.
The synthesis of sulfonylurea compounds involves the reaction of a sulfonyl chloride with an isocyanate or an amine. Therefore, this compound is a key potential precursor for creating novel sulfonylurea herbicides. The "sulfonyl" part of the molecule is provided by the sulfonyl chloride group, while the pyrazole ring offers a site for structural variation to modulate herbicidal activity, crop selectivity, and soil persistence. The development of pyrazole-containing sulfonylureas like pyrazosulfuron demonstrates the successful combination of these two critical pharmacophores in creating effective weed control agents.
Integration into Material Sciences and Advanced Materials
This compound is a versatile reagent whose applications extend into the realm of material sciences, offering pathways to novel materials with tailored properties. Its reactive sulfonyl chloride group, combined with the stable and functionalizable pyrazole ring, makes it a valuable building block for the modification of various advanced materials. This section explores its integration into Metal-Organic Frameworks (MOFs) and polymer science, highlighting its potential to impart unique functionalities and enhance material performance.
Functionalization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical versatility make them promising candidates for a wide range of applications, including gas storage, separation, and catalysis. The properties of MOFs can be further enhanced through post-synthetic modification (PSM), a technique that involves chemically modifying the MOF structure after its initial synthesis.
This compound is a prime candidate for the PSM of MOFs, particularly those bearing accessible amine (-NH2) functionalities on their organic linkers. The highly reactive sulfonyl chloride group can readily react with the primary amine groups of the MOF to form stable sulfonamide linkages. This covalent modification introduces the 1-methyl-1H-pyrazole moiety into the MOF's porous structure.
The introduction of the pyrazole group can significantly alter the physicochemical properties of the MOF. The nitrogen atoms within the pyrazole ring can act as additional coordination sites for metal ions, potentially enhancing the catalytic activity of the MOF or improving its affinity for specific guest molecules. Furthermore, the pyrazole ring can influence the hydrophilicity/hydrophobicity of the pores, affecting the selective adsorption of gases and liquids.
A hypothetical reaction scheme for the functionalization of an amine-containing MOF, such as NH2-MIL-101(Al), with this compound is presented below.
Table 1: Hypothetical Post-Synthetic Modification of NH2-MIL-101(Al) with this compound
| Parameter | Value |
| MOF Scaffold | NH2-MIL-101(Al) |
| Functionalizing Agent | This compound |
| Reaction Type | Post-Synthetic Modification (PSM) |
| Functional Group Formed | Sulfonamide (-SO2-NH-) |
| Expected Outcome | Covalent attachment of 1-methyl-1H-pyrazole moieties to the MOF linker. |
| Potential Property Change | - Increased affinity for metal ions.- Altered pore environment polarity.- Enhanced catalytic activity. |
Polymer Science Applications
The principles of functionalizing materials with this compound can also be extended to polymer science. Polymers containing nucleophilic functional groups, such as primary or secondary amines (-NH2, -NHR) or hydroxyl (-OH) groups, can be readily modified by this reagent. The reaction results in the covalent attachment of the 1-methyl-1H-pyrazole group as a side chain to the polymer backbone.
This functionalization can be utilized to develop polymers with advanced properties for various applications. For instance, the incorporation of pyrazole moieties can enhance the thermal stability of the polymer. The pyrazole's nitrogen atoms can also serve as ligands for metal coordination, leading to the development of polymer-supported catalysts or materials for heavy metal ion sequestration from aqueous solutions.
Moreover, the modification of polymer surfaces with this compound can alter their surface properties, such as wettability and adhesion. This is particularly relevant in the development of biocompatible materials, coatings, and membranes for separation processes.
The following table outlines a potential application in the modification of a common polymer, polyvinylamine.
Table 2: Illustrative Functionalization of Polyvinylamine with this compound
| Parameter | Description |
| Base Polymer | Polyvinylamine |
| Modifying Reagent | This compound |
| Reaction Type | Nucleophilic substitution |
| Resulting Linkage | Sulfonamide |
| Modified Polymer | Poly(N-(1-methyl-1H-pyrazole-5-sulfonyl)vinylamine) |
| Potential Applications | - Polymer-supported catalyst.- Material for metal ion adsorption.- Functional coating. |
Spectroscopic and Analytical Characterization Techniques in Research on 1 Methyl 1h Pyrazole 5 Sulfonyl Chloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For derivatives of 1-Methyl-1H-pyrazole-5-sulfonyl chloride, ¹H and ¹³C NMR would be indispensable for confirming the integrity of the pyrazole (B372694) ring and the presence and connectivity of the methyl and sulfonyl chloride groups.
In the ¹H NMR spectrum of a derivative of this compound, one would expect to observe distinct signals corresponding to the protons of the pyrazole ring and the N-methyl group. The chemical shifts (δ) of the two aromatic protons on the pyrazole ring would be influenced by the electron-withdrawing sulfonyl chloride group at the C5 position. Typically, these protons would appear as doublets due to coupling with each other. The N-methyl group would present as a singlet, likely in the range of 3.5-4.0 ppm.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | 7.5 - 8.0 | d |
| Pyrazole H-4 | 6.5 - 7.0 | d |
Note: The above data is a hypothetical representation based on general principles of NMR spectroscopy and data from analogous pyrazole structures. Actual experimental values are required for definitive assignment.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would show four distinct signals for the pyrazole ring carbons and the N-methyl carbon. The carbon atom attached to the sulfonyl chloride group (C5) would be significantly deshielded and appear at a higher chemical shift.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C3 | 140 - 145 |
| C4 | 110 - 115 |
| C5 | 145 - 150 |
Note: This table represents predicted chemical shift ranges for educational purposes. Precise data would be required from experimental analysis.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be crucial for confirming the connectivity of the molecule. For instance, correlations between the N-methyl protons and the C5 and C1 carbons of the pyrazole ring would definitively establish the position of the methyl group. Similarly, correlations between the pyrazole protons and adjacent carbons would confirm the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
HRMS would be used to determine the exact mass of the molecular ion of a this compound derivative, allowing for the confirmation of its elemental formula (C₄H₅ClN₂O₂S). The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of SO₂, Cl, and other fragments.
Interactive Data Table: Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 180.9836 |
Note: These values are calculated based on the elemental composition and have not been experimentally verified.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a derivative of this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group, as well as vibrations associated with the C=N and C=C bonds of the pyrazole ring and the C-H bonds of the methyl group.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S=O (asymmetric stretch) | 1370 - 1390 | Strong |
| S=O (symmetric stretch) | 1170 - 1190 | Strong |
| C=N (stretch) | 1500 - 1600 | Medium |
| C-H (aromatic stretch) | 3000 - 3100 | Medium |
Note: The presented IR data is an estimation based on known vibrational frequencies for similar functional groups.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the resulting compounds, and for the separation and purification of target molecules from complex reaction mixtures. The two most prominent chromatographic techniques employed in this context are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for qualitatively monitoring the progress of organic reactions. nih.govresearchgate.net In the synthesis of derivatives from this compound, such as pyrazole sulfonamides, TLC is essential for determining the point of reaction completion. nih.govacs.org This ensures that the reaction is stopped at the optimal time to maximize product yield and minimize the formation of byproducts.
The process typically involves applying a small spot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. nih.gov The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.
Researchers can track the reaction by comparing the spots of the reaction mixture over time to spots of the starting materials (e.g., this compound and the corresponding amine) and the expected product. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. nih.govrsc.org Visualization of the separated spots is commonly achieved by illumination under a UV lamp, especially for compounds that are UV-active. acs.org Once TLC analysis confirms that the starting material has been consumed, the reaction is stopped, and the crude product can then be isolated and purified, often using column chromatography. nih.govnih.govorientjchem.org
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. A change in Rf values provides clear evidence of a chemical transformation.
Table 1: Representative TLC Data for Monitoring Sulfonamide Synthesis
| Compound | Role | Hypothetical Rf Value* | Observation |
|---|---|---|---|
| This compound | Starting Material 1 | 0.65 | Spot diminishes as reaction proceeds. |
| Aniline | Starting Material 2 | 0.50 | Spot diminishes as reaction proceeds. |
| N-phenyl-1-methyl-1H-pyrazole-5-sulfonamide | Product | 0.40 | New spot appears and intensifies over time. |
Note: Rf values are dependent on the specific mobile phase and stationary phase used and are provided for illustrative purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. americanpharmaceuticalreview.com It is the method of choice for determining the purity of synthesized this compound derivatives and for their purification. HPLC offers high resolution, sensitivity, and reproducibility, making it superior to TLC for quantitative analysis.
In the context of pyrazole sulfonamide research, Reverse-Phase HPLC (RP-HPLC) is the most common mode used. americanpharmaceuticalreview.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and a buffer. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase; less polar compounds are retained longer on the column.
Specialized HPLC methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), provide an even greater level of analytical detail by coupling the separation power of HPLC with the mass-identification capabilities of mass spectrometry. LC-MS has been successfully employed to develop sensitive and selective methods for identifying and quantifying potential impurities in diarylpyrazole derivatives. scitepress.org The selection of the column is critical for achieving optimal separation; for instance, a phenyl column can offer special selectivity for aromatic compounds like pyrazole derivatives. scitepress.org Method development involves optimizing the mobile phase composition (including pH and additives like ammonium acetate), flow rate, and gradient elution to achieve baseline separation of the main compound from all impurities. scitepress.org
Table 2: Examples of HPLC/UPLC Conditions for Analysis of Pyrazole Sulfonamide Derivatives
| Compound Type | Application | Column (Stationary Phase) | Mobile Phase | Reference |
|---|
Mentioned Compounds
Q & A
Q. How should researchers address inconsistencies in biological activity data for derivatives of this compound?
- Variability may arise from:
- Impurity Profiles : Trace sulfonic acid by-products can inhibit enzyme activity.
- Assay Conditions : pH sensitivity (e.g., sulfonamide stability in buffers) or solvent-DMSO interactions in cell-based assays. Standardized bioassay protocols with LC-MS purity verification are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
